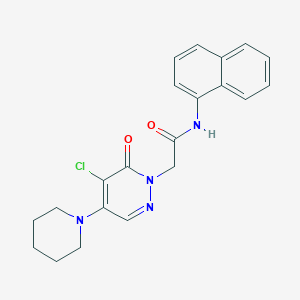
4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine is a useful research compound. Its molecular formula is C18H22FNO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.16345711 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicity of Organic Fluorophores in Molecular Imaging
Fluorophores, including compounds structurally similar to "4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine," are crucial for in vivo cancer diagnosis through optical imaging. These substances allow real-time detection of cancer using relatively inexpensive and portable equipment. However, their potential toxicity necessitates thorough investigation to ensure safe administration to patients. The toxicological profiles of fluorophores like indocyanine green and fluorescein (FDA-approved) are well-documented, whereas information on non-FDA-approved fluorophores is limited. The research indicates that the quantities used in molecular imaging are typically much lower than the toxic doses reported in the literature, suggesting their potential safety in patient applications (Alford et al., 2009).
Pharmacological Interest of Morpholine Derivatives
Morpholine and its derivatives, including "this compound," have been studied for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle with a nitrogen and oxygen atom in its ring structure, is found in various organic compounds developed for diverse pharmacological activities. This review summarizes the pharmacological profiles of morpholine derivatives, indicating their importance in biochemistry and potential for therapeutic applications (Asif & Imran, 2019).
Antioxidant Activity Measurement Techniques
The study of antioxidants, which may include compounds like "this compound," is significant in various fields, including medicine and food engineering. This review critically presents tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, advantages, and disadvantages. The assays covered include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, based on chemical reactions and spectrophotometry. These methods have been applied successfully in analyzing the antioxidant capacity of complex samples, highlighting the importance of chemical and electrochemical methods in understanding the kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Environmental Monitoring of Organic Pollutants
This review addresses the occurrence of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water, following EU guidelines. While not directly mentioning "this compound," the study highlights the importance of monitoring organic pollutants, including potentially structurally related compounds. It discusses the highest concentrations found for various PSs and CECs, underlining the need for early legislation and data on clinical effects from poisons centres and user forums, combined with (in vitro) screening methods for quick detection of hazardous substances (Sousa et al., 2018).
Eigenschaften
IUPAC Name |
4-(3-fluoropropyl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-21-17-6-5-14-11-16(4-3-15(14)12-17)18-13-20(8-2-7-19)9-10-22-18/h3-6,11-12,18H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYCEKIJIXOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-DIMETHOXY-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B5501443.png)


![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)
![6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5501495.png)
![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)
